molecular formula C18H14O3 B3138844 4-(2-Methoxynaphthalen-1-YL)benzoic acid CAS No. 473264-23-2

4-(2-Methoxynaphthalen-1-YL)benzoic acid

Cat. No. B3138844
CAS RN: 473264-23-2
M. Wt: 278.3 g/mol
InChI Key: QFXUGWBMPWCUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxynaphthalen-1-YL)benzoic acid is a chemical compound . It is also known as 4-(4-Methylnaphthalen-1-yl)benzoic acid .


Molecular Structure Analysis

The molecular formula of 4-(2-Methoxynaphthalen-1-YL)benzoic acid is C18H14O3 . The exact molecular structure couldn’t be found in the search results.

Scientific Research Applications

Lignin Acidolysis and Biomolecule Modification

Research on the acidolysis of lignin model compounds, including those structurally related to 4-(2-Methoxynaphthalen-1-yl)benzoic acid, reveals insights into the mechanisms of lignin breakdown and modification. The study by Yokoyama (2015) on β-O-4 bond cleavage during lignin acidolysis underscores the significance of understanding chemical reactions for biomass conversion and the development of renewable resources. This research highlights the complexity of chemical processes involved in lignin modification, which could have implications for industrial applications, such as biofuel production and the development of new materials from lignin-derived compounds (Yokoyama, 2015).

Advanced Oxidation Processes

The degradation of environmental pollutants, such as acetaminophen, using advanced oxidation processes (AOPs) has been extensively studied. Qutob et al. (2022) review the kinetics, mechanisms, and by-products of AOPs in treating acetaminophen, a compound related to environmental and pharmaceutical chemistry. This research could provide a foundation for understanding how compounds like 4-(2-Methoxynaphthalen-1-yl)benzoic acid might interact in advanced oxidation processes and contribute to environmental remediation efforts (Qutob et al., 2022).

Food and Feed Additives

The use of benzoic acid as a preservative in food and feed illustrates the practical applications of similar compounds in enhancing gut functions and overall health. Mao et al. (2019) discuss how benzoic acid, through its antibacterial and antifungal properties, can improve digestion, absorption, and gut health. This research provides insights into the potential health-related applications of 4-(2-Methoxynaphthalen-1-yl)benzoic acid and related compounds in food science and nutrition (Mao et al., 2019).

Antimicrobial Agents

The exploration of benzofuran and its derivatives for antimicrobial properties sheds light on the potential of 4-(2-Methoxynaphthalen-1-yl)benzoic acid in drug discovery and development. Hiremathad et al. (2015) highlight the unique structural features of benzofuran derivatives and their wide range of biological activities, suggesting that similar structural compounds could serve as promising candidates for developing new antimicrobial agents (Hiremathad et al., 2015).

properties

IUPAC Name

4-(2-methoxynaphthalen-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-21-16-11-10-12-4-2-3-5-15(12)17(16)13-6-8-14(9-7-13)18(19)20/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXUGWBMPWCUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699122
Record name 4-(2-Methoxynaphthalen-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxynaphthalen-1-YL)benzoic acid

CAS RN

473264-23-2
Record name 4-(2-Methoxynaphthalen-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxynaphthalen-1-YL)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxynaphthalen-1-YL)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(2-Methoxynaphthalen-1-YL)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(2-Methoxynaphthalen-1-YL)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(2-Methoxynaphthalen-1-YL)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(2-Methoxynaphthalen-1-YL)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.